4-(Aminomethyl)piperidine

Medicinal Chemistry Analgesic Drug Discovery Piperidine SAR

4-(Aminomethyl)piperidine (CAS 7144-05-0) is a differentiated 4-position aminomethyl-piperidine scaffold whose procurement—rather than 2-/3-isomers, morpholine, or linear polyamines—is quantitatively justified. Evidence: β3-AR agonists with EC50=49nM (>40-fold β1 selectivity); M3 antagonists with Ki=0.30nM (12,000-fold M5 selectivity); AMP-functionalized mesoporous silica delivering ~90% conversion with >85% nitroalcohol selectivity; and 90–99% peptide coupling yields with superior Fmoc deprotection kinetics versus tris(2-aminoethyl)amine. For programs where receptor subtype selectivity and bifunctional reactivity are non-negotiable, this specific CAS entity is essential.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 7144-05-0
Cat. No. B1205859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)piperidine
CAS7144-05-0
Synonyms4-(aminomethyl)piperidine
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESC1CNCCC1CN
InChIInChI=1S/C6H14N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-5,7H2
InChIKeyLTEKQAPRXFBRNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)piperidine (CAS 7144-05-0): Procuring the 4-Position Aminomethylpiperidine Scaffold


4-(Aminomethyl)piperidine (CAS 7144-05-0), also known as 4-piperidinemethanamine, is a primary heterocyclic amine featuring a piperidine ring with an aminomethyl substituent at the 4-position [1]. The compound serves as a versatile building block and scaffold in medicinal chemistry and materials science, valued for its distinct pKa (predicted 10.53±0.10) [2] and the bifunctional reactivity conferred by its cyclic secondary amine and exocyclic primary amine groups [3].

4-(Aminomethyl)piperidine (CAS 7144-05-0): Why In-Class Analogs Are Not Interchangeable


Direct substitution of 4-(Aminomethyl)piperidine with structurally similar amines—including 2- or 3-aminomethylpiperidine positional isomers, morpholine, piperazine, or linear polyamines—frequently results in substantial loss of target activity, altered pharmacokinetic profiles, or synthetic incompatibility [1][2]. The 4-position aminomethyl substitution pattern creates a distinct conformational landscape and presents two differentiated nitrogen centers that participate in unique hydrogen-bonding networks and salt-bridge formations within receptor binding pockets [3]. The following quantitative evidence establishes that selection of this specific CAS entity, rather than a generic piperidine-containing amine, is a demonstrably consequential procurement decision.

4-(Aminomethyl)piperidine (CAS 7144-05-0): Quantitative Differentiators for Scientific Selection


Analgesic Activity: 4-(Aminomethyl)piperidine Derivative vs. Pethidine Standard

Derivatives of 4-(Aminomethyl)piperidine exhibit superior analgesic efficacy in murine models compared to the standard narcotic analgesic pethidine (meperidine). One derivative (compound 8) demonstrated 78.2% maximal possible effect (MPE) at 30 minutes post-administration, versus pethidine's 0% MPE at the same time point under identical assay conditions [1].

Medicinal Chemistry Analgesic Drug Discovery Piperidine SAR

β3-Adrenoceptor Selectivity: 4-Aminomethylpiperidine-Based Agonists vs. β1/β2 Off-Targets

Agents built upon the 4-aminomethylpiperidine template demonstrate quantifiable selectivity for the human β3-adrenoreceptor over the related β1 and β2 subtypes. Compound 26 achieved an EC50 of 49 nM for β3-AR with an intrinsic activity (IA) of 1.1 in CHO cells expressing the human receptor, and displayed >40-fold selectivity over β1-AR and approximately 200-fold selectivity over β2-AR [1]. This selectivity profile was not inherent to earlier non-4-aminomethylpiperidine templates within the same β3-agonist program.

GPCR Pharmacology β3-Adrenoceptor Agonists Selectivity Screening

M3 Muscarinic Receptor Antagonism: Selectivity vs. M1, M2, M4, and M5 Subtypes

Optimization of the 4-aminomethylpiperidine pharmacophore yielded M3-selective antagonists with unprecedented subtype selectivity. Compound 14a exhibited a Ki of 0.30 nM for M3 receptors, with selectivity ratios of 570-fold vs. M1, 1,600-fold vs. M2, 140-fold vs. M4, and 12,000-fold vs. M5 [1]. This represents a significant improvement in subtype selectivity from a previously reported triphenylpropionamide class lacking the 4-aminomethylpiperidine core.

Muscarinic Pharmacology Subtype-Selective Antagonists GPCR Drug Discovery

Heterogeneous Catalysis: 4-(Aminomethyl)piperidine (AMP) vs. Piperazine (PIP) in Nitroaldol Reaction

When incorporated into melamine-based dendrons on MCM-41 mesoporous silica supports, 4-(aminomethyl)piperidine (AMP)-containing catalysts (G1-AMP-MCM-41) and piperazine (PIP)-containing catalysts (G1-PIP-MCM-41) both achieved approximately 90% conversion after 2 hours in the Nitroaldol reaction [1]. However, AMP-based catalysts displayed over 85% selectivity to the desired nitroalcohol product, whereas PIP-based catalysts demonstrated lower nitroalcohol selectivity under identical conditions [1].

Heterogeneous Organocatalysis Mesoporous Silica Green Chemistry

Fmoc Deprotection in Peptide Synthesis: 4-(Aminomethyl)piperidine vs. Tris(2-aminoethyl)amine Substitution

In the FMOC/polyamine approach to rapid continuous peptide synthesis, substitution of 4-(aminomethyl)piperidine with tris(2-aminoethyl)amine results in significant loss of deprotection efficiency and coupling yields. While 4-(aminomethyl)piperidine enables rapid, high-yield Fmoc removal under mild conditions, tris(2-aminoethyl)amine as a substitute leads to markedly slower deprotection rates and reduced overall peptide coupling yields in continuous-flow formats [1]. The specific steric and electronic environment of the piperidine ring in 4-(aminomethyl)piperidine is essential for maintaining the kinetic advantage required in automated peptide synthesis workflows.

Solid-Phase Peptide Synthesis Fmoc Chemistry Deprotection Kinetics

GPCR Pharmacophore Replacement: 4-Aminomethylpiperidine vs. Morpholine

Replacement of the aminomethylpiperidine moiety with morpholine in a PAR2 ligand scaffold (compound 19 to compound 30) results in complete loss of agonist activity [1]. Compound 19 (containing 4-aminomethylpiperidine) exhibits agonist activity in HT29 cells, whereas compound 30 (morpholine replacement) shows no agonist activity and instead functions as a weak antagonist (IC50 = 57 μM) [1].

PAR2 Antagonists GPCR Pharmacology Scaffold Hopping

4-(Aminomethyl)piperidine (CAS 7144-05-0): High-Value Application Scenarios


β3-Adrenoceptor Agonist Lead Optimization Programs

The 4-aminomethylpiperidine scaffold enables β3-AR agonists with EC50 = 49 nM and >40-fold selectivity over β1-AR [1]. Research programs targeting overactive bladder, metabolic disorders, or preterm labor—where β1/β2-mediated cardiovascular off-target effects are prohibitive—should prioritize this scaffold over alternative piperidine or phenethylamine templates that lack comparable selectivity [1].

M3-Selective Muscarinic Antagonist Development for Respiratory and Urological Indications

Compound 14a derived from the 4-aminomethylpiperidine pharmacophore achieves M3 Ki = 0.30 nM with 12,000-fold selectivity over M5 and 1,600-fold over M2 [2]. Programs developing therapeutics for COPD, asthma, overactive bladder, or IBS that require M3 antagonism without M2-mediated cardiac effects should select this scaffold class based on demonstrated subtype selectivity [2].

Heterogeneous Organocatalyst Formulation for Selective Nitroaldol Reactions

AMP-functionalized mesoporous silica (G1-AMP-MCM-41) delivers ~90% conversion with >85% selectivity to nitroalcohol products in the Nitroaldol reaction [3]. Process chemists requiring solid-supported organocatalysts with high primary product selectivity should evaluate AMP-containing dendron composites over piperazine-based alternatives [3].

Automated Continuous-Flow Peptide Synthesis Platforms

4-(Aminomethyl)piperidine provides superior Fmoc deprotection kinetics and coupling yields (90-99%) compared to tris(2-aminoethyl)amine substitutes [4]. For high-throughput peptide synthesis facilities and CROs operating continuous-flow or automated synthesizers, procurement of this specific base is justified by quantifiable improvements in cycle time and crude peptide purity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Aminomethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.